2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid

Vue d'ensemble

Description

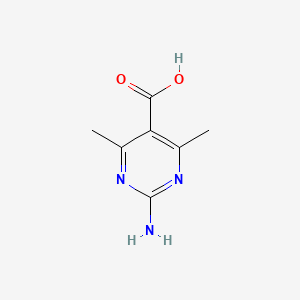

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, particularly in nucleic acids. This compound is characterized by its amino group at the second position, two methyl groups at the fourth and sixth positions, and a carboxylic acid group at the fifth position on the pyrimidine ring.

Méthodes De Préparation

The synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-amino-4,6-dimethylpyrimidine with a carboxylating agent under controlled conditions. For instance, the compound can be synthesized by reacting 2-amino-4,6-dimethylpyrimidine with carbon dioxide in the presence of a base such as sodium hydroxide. The reaction typically requires heating and stirring to ensure complete conversion.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Analyse Des Réactions Chimiques

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The amino group and methyl groups on the pyrimidine ring can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

ADMP serves as a crucial building block in the synthesis of more complex organic molecules. It is often employed as a precursor in the preparation of various derivatives, which are essential in the development of pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of ADMP can be achieved through several methods, including:

- Reaction with Carboxylating Agents : ADMP can be synthesized by reacting 2-amino-4,6-dimethylpyrimidine with carbon dioxide in the presence of a base like sodium hydroxide. This method typically requires heating and stirring to ensure complete conversion.

- Continuous Flow Synthesis : Industrial production methods may involve continuous flow synthesis for better control over reaction conditions and yields.

Antimicrobial and Antiviral Properties

Research indicates that ADMP exhibits potential antimicrobial activity. Its structural features allow it to interact with biological macromolecules, enhancing its bioactive properties. Preliminary studies suggest that it may influence enzyme activity and cellular processes, similar to other pyrimidine derivatives.

Interaction with Adenosine Receptors

ADMP derivatives have been studied for their binding affinities to human adenosine receptors (ARs), particularly A1AR and A2AAR. These interactions are vital for developing therapeutic agents targeting neurological disorders. Specific modifications at the 4 and 6 positions of ADMP significantly impact selectivity towards these receptors.

Material Science Applications

Nonlinear Optical (NLO) Applications

ADMP has been utilized in the synthesis of organic single crystals for NLO applications. The compound's ability to form single crystals through slow evaporation techniques allows for the exploration of its optical properties. Studies have shown that ADMP-derived crystals exhibit promising third-order nonlinear optical properties, making them suitable for electronic and optical applications.

Supramolecular Frameworks

In crystallography, ADMP has been used as a structural unit in constructing novel supramolecular organic frameworks. Single-crystal X-ray diffraction techniques have provided insights into the structural and supramolecular characteristics of these frameworks.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Building block for organic synthesis | Precursor for various pharmaceutical and agrochemical derivatives |

| Biology | Antimicrobial and antiviral properties | Potential interactions with biological macromolecules |

| Pharmacology | Interaction with adenosine receptors | Selective ligands for A1AR and A2AAR |

| Material Science | Nonlinear optical applications | Synthesis of organic single crystals with enhanced optical properties |

| Crystallography | Supramolecular frameworks | Structural units in novel frameworks analyzed through X-ray diffraction |

Case Study 1: Interaction with Adenosine Receptors

A study documented the synthesis of a series of 2-amino-4,6-disubstituted-pyrimidines, including ADMP derivatives. The findings revealed that specific modifications at the 4 and 6 positions significantly impacted selectivity towards A1AR and A2AAR, suggesting pathways for developing selective antagonists for neurological applications.

Case Study 2: Nonlinear Optical Properties

The third-order nonlinear optical property of ADMP-derived single crystals was measured using the Z-scan technique with a He–Ne laser (632.8 nm). Results indicated that these crystals are suitable for electronic and optical domain applications due to their favorable nonlinear optical characteristics.

Mécanisme D'action

The mechanism of action of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

2-Amino-4,6-dimethylpyrimidine: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.

2-Amino-4,6-dimethylpyrimidine-5-carboxamide: Contains a carboxamide group instead of a carboxylic acid group, which can alter its reactivity and biological activity.

2-Amino-5-bromo-4,6-dimethylpyrimidine:

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Activité Biologique

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid (ADMP) is a pyrimidine derivative recognized for its unique structural features, which contribute to its biological activity. This compound contains amino groups at the 2- and 4-positions and a carboxylic acid group at the 5-position of the pyrimidine ring, making it a subject of interest in medicinal chemistry and biological research.

- Molecular Formula : C₇H₉N₃O₂

- Molecular Weight : Approximately 167.17 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents such as chloroform and methanol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Its dual amino groups facilitate hydrogen bonding, enhancing its potential as a bioactive compound. Notably, ADMP has been studied for its roles in several biological contexts:

- Antimicrobial Properties : Preliminary studies suggest that ADMP may exhibit antimicrobial activity, similar to other pyrimidine derivatives known for influencing enzyme activity and cellular processes.

- Adenosine Receptor Interaction : Research indicates that derivatives of pyrimidine compounds can serve as selective ligands for adenosine receptors (ARs), particularly A1AR and A2AAR. This interaction is crucial for developing therapeutic agents targeting neurological disorders .

- Pharmacological Applications : Ongoing investigations explore ADMP's potential as a pharmaceutical intermediate in drug development, particularly in creating compounds with enhanced selectivity and efficacy against specific biological targets .

Structure-Activity Relationship (SAR)

The structure of ADMP allows it to engage with various biological targets through specific interactions:

| Feature | Description |

|---|---|

| Amino Groups | Facilitate hydrogen bonding with biological molecules |

| Carboxylic Acid Group | Enhances solubility and interaction with polar environments |

| Methyl Substituents | Influence the compound's lipophilicity and receptor binding affinity |

Case Study 1: Interaction with Adenosine Receptors

A study documented the synthesis of a series of 2-amino-4,6-disubstituted-pyrimidines, including ADMP derivatives, which were evaluated for their binding affinity to human adenosine receptors. The findings revealed that specific modifications at the 4 and 6 positions significantly impacted selectivity towards A1AR and A2AAR, suggesting a promising pathway for developing selective antagonists for neurological applications .

Case Study 2: Antimicrobial Activity Evaluation

In vitro assays were conducted to assess the antimicrobial properties of ADMP against various bacterial strains. Results indicated that ADMP exhibited moderate antimicrobial activity, supporting the hypothesis that structural features of pyrimidines can enhance bioactivity against microbial pathogens.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Propriétés

IUPAC Name |

2-amino-4,6-dimethylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-3-5(6(11)12)4(2)10-7(8)9-3/h1-2H3,(H,11,12)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCIFNSXTVBSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697173 | |

| Record name | 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548773-13-3 | |

| Record name | 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.